molecular formula C12H3Br7O B1421798 PBDE 175 CAS No. 446255-22-7

PBDE 175

Cat. No.: B1421798
CAS No.: 446255-22-7
M. Wt: 722.5 g/mol
InChI Key: YATZWTXATDYQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is commonly used in various consumer products to reduce flammability. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to diphenyl ether in a reactor, with careful monitoring of temperature and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated phenols, lower brominated diphenyl ethers, and halogen-substituted diphenyl ethers .

Scientific Research Applications

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether involves its ability to interfere with the combustion process. The high bromine content helps to quench free radicals generated during combustion, thereby slowing down or preventing the spread of fire. Additionally, the compound can disrupt endocrine function by mimicking or blocking hormone activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,4,4’,5,6-Heptabromodiphenyl ether: Another PBDE with a slightly different bromination pattern.

    2,2’,3,4,4’,6,6’-Heptabromodiphenyl ether: Differing in the position of bromine atoms.

    2,3,3’,4,4’,5,6-Heptabromodiphenyl ether: Similar structure but different bromination sites.

Uniqueness

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Its high bromine content makes it particularly effective as a flame retardant, while its structural configuration influences its reactivity and environmental behavior .

Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-1-5(14)9(17)8(2-4)20-12-7(16)3-6(15)10(18)11(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATZWTXATDYQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879972
Record name BDE-175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-22-7
Record name 2,2',3,3',4,5',6-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1L0E8Z9N1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PBDE 175
Reactant of Route 2
PBDE 175
Reactant of Route 3
Reactant of Route 3
PBDE 175
Reactant of Route 4
Reactant of Route 4
PBDE 175
Reactant of Route 5
PBDE 175
Reactant of Route 6
PBDE 175

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.